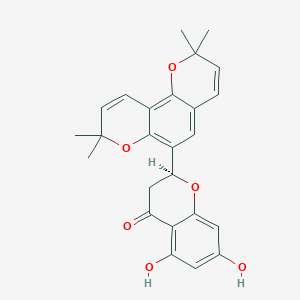

Sanggenol O

Description

This compound has been reported in Morus alba with data available.

Structure

3D Structure

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H24O6/c1-24(2)7-5-13-9-16(23-15(22(13)30-24)6-8-25(3,4)31-23)19-12-18(28)21-17(27)10-14(26)11-20(21)29-19/h5-11,19,26-27H,12H2,1-4H3/t19-/m0/s1 |

InChI Key |

NJVSYIMNJLJFLD-IBGZPJMESA-N |

Isomeric SMILES |

CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)C |

Canonical SMILES |

CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Sanggenol O from Morus alba Root Bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Sanggenol O, a bioactive isoprenylated flavonoid, from the root bark of Morus alba (white mulberry). This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow and relevant biological pathways to facilitate further research and development.

Introduction

Morus alba, commonly known as white mulberry, has a long history of use in traditional medicine. Its root bark, in particular, is a rich source of various phenolic compounds, including flavonoids and Diels-Alder type adducts. Among these, this compound has garnered interest for its potential biological activities, including hepatoprotective and neuroprotective effects.[1] This guide outlines a systematic approach to the extraction, isolation, and purification of this compound for scientific investigation.

Extraction of Crude Flavonoid Mixture

The initial step in the isolation of this compound involves the extraction of a crude flavonoid mixture from dried Morus alba root bark. A common and effective method involves solvent extraction, followed by a defatting process to remove nonpolar compounds.

Experimental Protocol: Extraction

-

Grinding: The dried root bark of Morus alba is finely ground to increase the surface area for efficient solvent penetration.

-

Defatting: The powdered root bark is first extracted with a nonpolar solvent, such as n-hexane, to remove lipids and other lipophilic compounds. This can be performed using a Soxhlet apparatus or by maceration with agitation. The defatted plant material is then dried.

-

Extraction: The defatted root bark powder is then extracted with a polar solvent to isolate the flavonoids. A common method is reflux extraction with 80% aqueous methanol or ethanol.[2] An alternative, specialized method for enriching sanggenons involves pressurized liquid extraction with a 2:1 mixture of isopropanol and petroleum ether.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Quantitative Data: Extraction Yield

The yield of the crude extract can vary depending on the extraction method and the source of the plant material. A specialized extraction method designed to enrich for sanggenons, including this compound, has been reported to yield an extract (MA60) containing approximately 0.8% Sanggenon O.

| Parameter | Value | Reference |

| Sanggenon O content in MA60 extract | 0.8% |

Chromatographic Isolation and Purification of this compound

The purification of this compound from the crude extract is typically achieved through a series of column chromatography steps. This multi-step process allows for the separation of this compound from other closely related flavonoids and compounds present in the extract. A general and effective strategy involves a combination of silica gel, octadecyl silyl (ODS), and Sephadex LH-20 column chromatography.[3][4]

Experimental Protocol: Column Chromatography

-

Silica Gel Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol or hexane-ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Octadecyl Silyl (ODS) Chromatography (Intermediate Purification):

-

Fractions enriched with this compound from the silica gel column are pooled, concentrated, and subjected to ODS column chromatography.

-

This reversed-phase chromatography step utilizes a polar mobile phase, such as a methanol-water gradient, to further separate compounds based on their hydrophobicity.

-

Fractions are again collected and analyzed by TLC or HPLC.

-

-

Sephadex LH-20 Chromatography (Final Purification):

-

The fractions containing this compound from the ODS column are applied to a Sephadex LH-20 column.

-

Elution is typically performed with methanol. This size-exclusion chromatography step separates molecules based on their size, effectively removing remaining impurities.

-

The purity of the final fractions containing this compound should be assessed by High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Characterization

The identity and purity of the isolated this compound must be confirmed through spectroscopic analysis. The primary methods for structural elucidation of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Biological Activity and Signaling Pathways

This compound has been reported to exhibit hepatoprotective and neuroprotective activities.[1] While the precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation, studies on structurally related compounds from Morus alba, such as Sanggenol L, provide valuable insights into potential pathways of action. Sanggenol L has been shown to exert its biological effects through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[5][6]

Potential Signaling Pathways Modulated by this compound (Hypothesized based on related compounds)

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This technical guide provides a framework for the successful isolation of this compound from Morus alba root bark. The described protocols for extraction and multi-step chromatographic purification offer a robust methodology for obtaining this bioactive compound for further pharmacological and mechanistic studies. The elucidation of its complete spectroscopic profile and the investigation of its precise molecular targets and signaling pathways are critical next steps in realizing the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanggenol L inhibits the HMGB1/TLR4/NF-κB signaling pathway to prevent cerebral ischemia-reperfusion damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Characterization of Sanggenol O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol O, a complex flavonoid isolated from the root bark of Morus species such as Morus cathayana, represents a significant area of interest in natural product chemistry and drug discovery.[1][2] Structurally, it is classified as a Diels-Alder type adduct, formed through a cycloaddition reaction between a chalcone and a dehydroprenylated flavanone derivative.[2][3][4] This intricate molecular architecture contributes to its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, characterization, and relevant experimental protocols for this compound, tailored for professionals in the field of natural product research and development.

Chemical Structure and Properties

This compound is a polyphenolic compound with a molecular formula of C40H36O12 and a molecular weight of approximately 708.7 g/mol . Its complex structure features multiple chiral centers, leading to the existence of several stereoisomers. The core structure is a pentacyclic system with numerous hydroxyl and ether functionalities, contributing to its polarity and potential for hydrogen bonding. A prenyl group attached to the flavonoid core is a characteristic feature of many bioactive compounds isolated from Morus species.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C40H36O12 | PubChem |

| Molecular Weight | 708.7 g/mol | PubChem |

| IUPAC Name | (2R,3S)-2-[3-[(E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chroman-4-one | PubChem |

| CAS Number | 101664-32-8 | PubChem |

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to aromatic protons in the di- and tri-substituted benzene rings, olefinic protons of the prenyl and related side chains, and a series of methine and methylene protons in the saturated and unsaturated cyclic systems. Key signals would include those for the characteristic flavanone protons at C2 and C3, as well as the distinctive signals for the isoprenoid-derived moieties.

¹³C NMR: The carbon NMR spectrum would display a large number of signals, reflecting the 40 carbon atoms in the molecule. These would include signals in the aromatic region (typically 100-160 ppm), olefinic carbons, and a variety of aliphatic carbons. The carbonyl carbon of the flavanone core would appear at a characteristic downfield shift (around 190-200 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of this compound. The fragmentation pattern observed in tandem MS/MS experiments provides valuable information about the connectivity of the different structural subunits. Common fragmentation pathways for flavonoids involve retro-Diels-Alder reactions, cleavage of ether linkages, and loss of small neutral molecules such as water and carbon monoxide.

Experimental Protocols

Isolation of this compound from Morus Root Bark

The following is a generalized protocol for the isolation of this compound from the root bark of Morus species, based on common phytochemical extraction and purification techniques.[5][6]

1. Extraction:

- Air-dried and powdered root bark of Morus alba is subjected to extraction.

- A preliminary defatting step with a non-polar solvent like n-hexane can be employed.[5]

- The primary extraction is typically carried out with a solvent of medium polarity, such as a mixture of isopropanol and petroleum ether or aqueous methanol, at an elevated temperature to enhance extraction efficiency.[5][6]

2. Fractionation:

- The crude extract is concentrated under reduced pressure.

- The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

- The ethyl acetate fraction, which is expected to be enriched with flavonoids like this compound, is subjected to repeated column chromatography.

- A variety of stationary phases can be utilized, including silica gel, ODS (octadecylsilane), and Sephadex LH-20.

- Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate is commonly used to separate the complex mixture of compounds.

- Final purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

The workflow for the isolation and purification of this compound can be visualized as follows:

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, related compounds from the Morus genus, such as Sanggenon C, have been shown to exhibit significant biological activities, including anti-inflammatory and pro-apoptotic effects.[7] These activities are often mediated through the modulation of key cellular signaling pathways. For instance, Sanggenon C has been reported to induce apoptosis in colon cancer cells by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, and by activating the mitochondrial apoptosis pathway.[7] It is plausible that this compound, due to its structural similarity, may exert its biological effects through similar mechanisms.

A potential signaling pathway for the pro-apoptotic activity of Sanggenon compounds can be illustrated as follows:

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation. This guide provides a foundational understanding of its chemical characterization, including its structure, spectroscopic properties, and a general protocol for its isolation. The exploration of its biological activities and the elucidation of the precise signaling pathways it modulates remain promising avenues for future research. A thorough investigation of this compound could lead to the development of novel therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The intricate biosynthetic route to prenylated flavonoids in Morus alba

A Technical Guide for Researchers and Drug Development Professionals

Morus alba, commonly known as white mulberry, is a plant rich in a variety of secondary metabolites, particularly prenylated flavonoids. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. This technical guide provides an in-depth exploration of the biosynthesis of these valuable molecules, offering a resource for researchers and professionals in drug development.

The Core Biosynthetic Pathway: From Phenylalanine to the Flavonoid Skeleton

The journey to create prenylated flavonoids in Morus alba begins with the general phenylpropanoid pathway, a fundamental process in higher plants for the synthesis of a wide array of phenolic compounds.[1][2] This initial phase lays the groundwork for the characteristic C6-C3-C6 flavonoid skeleton.

The key steps are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]

-

Hydroxylation to p-Coumaric Acid: Following this, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

Activation to 4-Coumaroyl-CoA: The final step in this initial sequence is the activation of p-coumaric acid to its coenzyme A thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-coumarate-CoA ligase (4CL) .[1][2]

With the formation of 4-coumaroyl-CoA, the pathway diverges towards flavonoid biosynthesis. The first committed step is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction orchestrated by chalcone synthase (CHS) , to produce naringenin chalcone.[2][3] This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone, naringenin, which serves as a crucial precursor for various classes of flavonoids.[3][4]

The Prenylation Step: Diversifying the Flavonoid Scaffold

The defining feature of prenylated flavonoids is the attachment of a five-carbon isoprenoid unit, typically a dimethylallyl group, to the flavonoid core. This prenylation is a critical modification that often enhances the biological activity of the parent flavonoid. The prenyl group is derived from dimethylallyl pyrophosphate (DMAPP) , which is synthesized through either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.[3]

The transfer of the prenyl group to the flavonoid acceptor molecule is catalyzed by a class of enzymes known as prenyltransferases (PTs) .[3] These enzymes are pivotal in generating the vast structural diversity of prenylated flavonoids found in Morus alba. Research has identified specific prenyltransferases in mulberry, such as MaIDT (isoliquiritigenin 3′-dimethylallyltransferase), which is involved in the regiospecific prenylation of flavonoids.[1]

The position of prenylation on the flavonoid skeleton can vary, leading to a wide array of derivatives with distinct biological properties.

Quantitative Insights into Flavonoid Content in Morus alba

The concentration of flavonoids in Morus alba can vary significantly depending on the cultivar, the part of the plant, and environmental conditions. Several studies have quantified the flavonoid content in different mulberry varieties.

| Plant Part | Flavonoid Class | Key Compounds Identified | Total Flavonoid Content (Range) | Reference |

| Leaves | Flavonols | Quercetin 3-O-rutinoside (rutin), Quercetin 3-O-glucoside (isoquercitrin), Kaempferol glycosides | 748.5 to 1297.9 mg per 100g dry weight | [5][6] |

| Fruits | Flavonols, Anthocyanins | Quercetin 3-O-rutinoside, Kaempferol 3-O-rutinoside, Quercetin 3-O-glucoside, Cyanidin 3-O-glucoside, Cyanidin 3-O-rutinoside | M. nigra: 37.8 mg/10g; M. alba: 19.9 mg/10g | [7] |

| Root Bark | Prenylated Flavonoids | Morusin, Kuwanon G, Kuwanon H, Albanol B, Mulberrofuran G | - | [8][9] |

Experimental Protocols for Studying Flavonoid Biosynthesis

A comprehensive understanding of the biosynthesis of prenylated flavonoids requires a combination of analytical and molecular biology techniques.

Extraction and Quantification of Flavonoids

Objective: To extract and quantify the total and individual flavonoid content from Morus alba tissues.

Protocol:

-

Sample Preparation: Plant material (e.g., leaves, root bark) is dried and ground into a fine powder.

-

Extraction: Maceration or sonication is commonly employed for extraction. A typical solvent system is a mixture of methanol or ethanol and water (e.g., 70-80% methanol).[10]

-

Qualitative Analysis (Identification): Ultra-performance liquid chromatography coupled with diode array detection and quadrupole time-of-flight mass spectrometry (UPLC-DAD-QTOF/MS) is a powerful technique for identifying known and unknown flavonoids based on their retention times, UV spectra, and mass fragmentation patterns.[5][6]

-

Quantitative Analysis: High-performance liquid chromatography (HPLC) with a UV or PDA detector is the standard method for quantifying individual flavonoid compounds.[6][7] A standard curve for each compound of interest is generated using pure standards to determine their concentration in the plant extracts. The total flavonoid content can be estimated using a colorimetric method, such as the aluminum chloride method, with quercetin as a standard.

Gene Expression Analysis of Biosynthetic Genes

Objective: To quantify the expression levels of genes encoding key enzymes in the flavonoid biosynthesis pathway.

Protocol:

-

RNA Extraction: Total RNA is isolated from different tissues of Morus alba using a suitable RNA extraction kit or a CTAB-based method.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., PAL, CHS, CHI, prenyltransferases) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin or ubiquitin) is used as an internal control for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.[2]

Visualizing the Biosynthetic and Experimental Pathways

Biosynthesis Pathway of Prenylated Flavonoids

Caption: General biosynthesis pathway of prenylated flavonoids in Morus alba.

Experimental Workflow for Flavonoid Analysis

Caption: Workflow for the extraction and analysis of flavonoids.

This guide provides a foundational understanding of the biosynthesis of prenylated flavonoids in Morus alba. Further research into the specific prenyltransferases and the regulatory networks governing this pathway will be crucial for harnessing the full potential of these bioactive compounds for pharmaceutical and nutraceutical applications.

References

- 1. Morus alba L. Leaves – Integration of Their Transcriptome and Metabolomics Dataset: Investigating Potential Genes Involved in Flavonoid Biosynthesis at Different Harvest Times - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated transcriptomic and metabolomic analyses elucidate the mechanism of flavonoid biosynthesis in the regulation of mulberry seed germination under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves – ScienceOpen [scienceopen.com]

- 6. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. e3s-conferences.org [e3s-conferences.org]

Sanggenol O: A Comprehensive Technical Guide on its Discovery, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanggenol O, a Diels-Alder adduct of a chalcone and a dehydroprenylflavanone, is a naturally occurring flavonoid isolated from the root bark of Morus alba L. (white mulberry). Since its discovery, this complex polyphenol has garnered significant interest within the scientific community due to its promising pharmacological activities, including potent α-glucosidase inhibition, and notable hepatoprotective and neuroprotective effects. This technical guide provides an in-depth review of the historical literature surrounding this compound, detailing its isolation and structure elucidation. It further presents a comprehensive overview of its biological activities, supported by quantitative data and detailed experimental protocols. The underlying molecular mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt/mTOR and HIF-1α, are also explored, offering valuable insights for future drug development and therapeutic applications.

Discovery and Historical Literature Review

The initial isolation and characterization of this compound were first reported by Liu and his research team. Their pioneering work on the chemical constituents of Morus alba led to the identification of this novel flavonoid, which demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. This discovery laid the foundation for subsequent investigations into the biological properties of this compound.

Subsequent phytochemical studies of Morus alba have consistently identified this compound as a significant component of its root bark extracts. These studies have further solidified its chemical structure and stereochemistry through advanced spectroscopic techniques.

Physicochemical Properties and Structure Elucidation

This compound possesses a complex polycyclic structure, a characteristic feature of Diels-Alder type adducts derived from flavonoid precursors. Its molecular formula has been established as C40H36O11. The structural elucidation of this compound was achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). These techniques provided the critical data necessary to determine the connectivity of atoms and the stereochemical arrangement of the molecule.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C40H36O11 |

| Molecular Weight | 692.7 g/mol |

| ¹H-NMR (DMSO-d6, 500 MHz) | Specific chemical shifts (δ) and coupling constants (J) to be populated from the original discovery paper. |

| ¹³C-NMR (DMSO-d6, 125 MHz) | Specific chemical shifts (δ) to be populated from the original discovery paper. |

| High-Resolution Mass Spectrometry (HR-MS) | Exact mass [M+H]⁺ to be populated from the original discovery paper. |

Isolation from Natural Sources

The primary natural source of this compound is the root bark of Morus alba. The isolation process typically involves the extraction of the dried and powdered root bark with an organic solvent, followed by a series of chromatographic purification steps.

Detailed Experimental Protocol for Isolation

Materials:

-

Dried root bark of Morus alba

-

80% aqueous methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Octadecylsilyl (ODS) silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with 80% aqueous MeOH at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a concentrated extract.

-

Solvent Partitioning: The concentrated extract is suspended in water and successively partitioned with EtOAc and n-BuOH. The EtOAc-soluble fraction, which is enriched with flavonoids like this compound, is collected.

-

Chromatographic Purification:

-

The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to yield several sub-fractions.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

These enriched fractions are further purified by ODS column chromatography, followed by Sephadex LH-20 column chromatography, to yield pure this compound.

-

-

Final Purification and Characterization: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then confirmed using NMR and MS analysis.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its α-glucosidase inhibitory, hepatoprotective, and neuroprotective effects being the most prominent.

Table 2: Summary of Biological Activities of this compound

| Activity | Cell Line/Model | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| α-Glucosidase Inhibition | In vitro enzyme assay | Potent inhibitor (stronger than acarbose) | Liu et al. |

| Hepatoprotective Activity | HepG2 cells | > 80 μM | [1] |

| Neuroprotective Activity | HT22 cells | > 80 μM | [1] |

| HIF-1α Inhibition | - | - | [2] |

α-Glucosidase Inhibitory Activity

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][4] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a promising candidate for the development of anti-diabetic agents.[3][4]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

A solution of α-glucosidase in phosphate buffer is prepared.

-

This compound and acarbose are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of this compound or acarbose for a specified time at a controlled temperature.

-

The substrate, pNPG, is added to each well to initiate the enzymatic reaction.

-

After a defined incubation period, the reaction is stopped by adding Na₂CO₃.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Hepatoprotective and Neuroprotective Activities

This compound has demonstrated protective effects against cellular damage in both liver (HepG2) and neuronal (HT22) cell lines, with an EC₅₀ value greater than 80 μM in both cases.[1]

Materials:

-

HepG2 human hepatoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Hepatotoxin (e.g., tert-butyl hydroperoxide (t-BHP) or carbon tetrachloride (CCl₄))

-

This compound

-

Silymarin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound or silymarin for a specified duration.

-

The hepatotoxin (e.g., t-BHP) is then added to induce cell damage, and the cells are incubated for a further period.

-

Cell viability is assessed using the MTT assay. The MTT reagent is added to each well, and after incubation, the resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The protective effect of this compound is determined by comparing the viability of treated cells to that of cells exposed to the toxin alone.

Materials:

-

HT22 mouse hippocampal neuronal cells

-

DMEM supplemented with FBS and antibiotics

-

Neurotoxin (e.g., glutamate or amyloid-β)

-

This compound

-

A known neuroprotective agent (positive control)

-

MTT reagent

-

DMSO

-

96-well plates

Procedure:

-

HT22 cells are seeded in 96-well plates.

-

The cells are pre-treated with different concentrations of this compound or a positive control.

-

The neurotoxin (e.g., glutamate) is added to induce neuronal cell death.

-

After incubation, cell viability is measured using the MTT assay as described for the hepatoprotective assay.

-

The neuroprotective effect of this compound is quantified by comparing the viability of treated cells with that of cells exposed to the neurotoxin alone.

Mechanism of Action and Signaling Pathways

The biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways. While direct evidence for this compound is still emerging, studies on structurally related compounds from Morus alba and computational analyses provide strong indications of its mechanisms of action.

Inhibition of HIF-1α

This compound has been identified as a potential inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) expression through its interaction with Heterogeneous Nuclear Ribonucleoprotein A2/B1 (HNRNPA2B1).[2] HIF-1α is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor growth and angiogenesis. By inhibiting HIF-1α, this compound may exert anti-cancer effects.

Caption: Proposed mechanism of this compound-mediated HIF-1α inhibition.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers. While direct studies on this compound are limited, related flavonoids from Morus alba have been shown to inhibit this pathway. Molecular docking studies also suggest that this compound may interact with components of the PI3K/Akt pathway.[5]

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Future Perspectives and Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its potent α-glucosidase inhibitory activity warrants further investigation for the development of novel treatments for diabetes. The observed hepatoprotective and neuroprotective effects, coupled with its potential to modulate key signaling pathways involved in cancer, open up exciting avenues for further research.

Future studies should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting in-depth in vivo studies to validate its therapeutic efficacy and safety.

-

Optimizing its structure through medicinal chemistry approaches to enhance its potency and pharmacokinetic properties.

References

- 1. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Possibility of Using Fruit-Bearing Plants of Temperate Climate in the Treatment and Prevention of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol O, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound and its related compounds. It details quantitative data, experimental protocols for extraction and isolation, and explores the key signaling pathways modulated by these bioactive molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound and Related Compounds

This compound and its structural analogs are predominantly found in plants belonging to the Moraceae family, with the genus Morus (mulberry) being the most prominent source. Various parts of the mulberry plant have been investigated, but the root bark, known in traditional medicine as Mori Cortex, is consistently reported as the richest source of these prenylated flavonoids.

Specifically, the root bark of Morus alba L. (White Mulberry) has been identified as a primary source of this compound. Other related compounds, including Sanggenol A, B, and L, as well as Sanggenon C, D, and G, are also isolated from this plant material. These compounds share a common flavonoid backbone with one or more prenyl group substitutions, which contribute to their distinct biological activities.

Quantitative Analysis

The concentration of this compound and its related compounds can vary depending on the plant species, geographical location, harvest time, and the extraction method employed. While extensive quantitative data for this compound is limited, a specialized extract of Morus alba root bark, referred to as MA60, has been reported to contain 0.8% this compound . This provides a benchmark for the potential yield from this natural source. The table below summarizes the quantitative data for this compound and other related major prenylated flavonoids found in Morus alba root bark.

| Compound | Plant Source | Plant Part | Concentration/Yield | Citation |

| This compound | Morus alba | Root Bark | 0.8% in MA60 extract | [1] |

| Sanggenon C | Morus alba | Root Bark | 6.9% - 10.7% in MA60 extract | [1] |

| Sanggenon D | Morus alba | Root Bark | 6.9% in MA60 extract | [1] |

Experimental Protocols: Extraction and Isolation

The isolation of this compound and related prenylated flavonoids from Morus root bark is a multi-step process involving extraction, fractionation, and chromatographic purification. Below is a detailed methodology synthesized from established laboratory practices for the isolation of these compounds.

Plant Material Preparation

-

Source: Dried root bark of Morus alba L.

-

Preparation: The dried root bark is coarsely powdered to increase the surface area for efficient extraction.

Extraction

-

Solvent: 80% Methanol (MeOH) in water.

-

Procedure:

-

The powdered root bark (e.g., 10 kg) is macerated with 80% methanol (e.g., 170 L) at room temperature for 24 hours.[2]

-

The extraction process is typically repeated three times to ensure exhaustive extraction of the bioactive compounds.

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.[2]

-

Solvent Fractionation

-

Procedure:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity.[2]

-

The aqueous suspension is first partitioned with ethyl acetate (EtOAc) to separate compounds of medium polarity.[2]

-

The remaining aqueous layer is then partitioned with n-butanol (n-BuOH) to isolate more polar compounds.[2]

-

Each fraction (EtOAc, n-BuOH, and the final aqueous fraction) is concentrated under reduced pressure. The EtOAc fraction is typically enriched with prenylated flavonoids, including this compound.[2]

-

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound and its related compounds.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient solvent system of chloroform-methanol (CHCl₃-MeOH) is commonly used, starting with a non-polar mixture and gradually increasing the polarity.

-

Procedure: The EtOAc fraction is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Step 2: Octadecylsilyl (ODS) Column Chromatography

-

Stationary Phase: ODS (C18 reversed-phase silica gel).

-

Mobile Phase: A gradient of methanol-water (MeOH-H₂O) is typically employed, starting with a more polar mixture and increasing the concentration of methanol.

-

Procedure: Fractions enriched with the target compounds from the silica gel column are further purified on the ODS column. This step is effective for separating compounds based on their hydrophobicity.

-

-

Step 3: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: 100% Methanol or an ethanol-water mixture.

-

Procedure: This size-exclusion chromatography step is used to remove smaller impurities and to separate flavonoids with similar polarities.

-

-

Step 4: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the final purification.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape.

-

Detection: UV detection at wavelengths around 254 nm and 280 nm is suitable for flavonoids.

-

Procedure: The semi-purified fractions are injected into the HPLC system to obtain highly pure this compound. The identity and purity of the isolated compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Below is a graphical representation of the general experimental workflow.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on the structurally similar compound, Sanggenol L, provide significant insights. Sanggenol L has been shown to exert its biological effects, particularly its anti-cancer activities, through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Sanggenol L has been demonstrated to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells. It is plausible that this compound exerts similar inhibitory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Constitutive activation of the NF-κB pathway is associated with the pathogenesis of various inflammatory diseases and cancers. Sanggenol L has been found to suppress the activation of NF-κB. This suggests that this compound may also mediate its anti-inflammatory and anti-cancer effects through the modulation of this pathway.

Conclusion

This compound and its related prenylated flavonoids, primarily sourced from the root bark of Morus alba, represent a promising class of natural products for further investigation in drug discovery and development. This technical guide provides a foundational understanding of their natural occurrence, quantification, and isolation, as well as their potential mechanisms of action through the modulation of critical cellular signaling pathways. The methodologies and data presented herein are intended to facilitate future research and development efforts in this exciting field.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Sanggenol O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of Sanggenol O, a natural compound with potential therapeutic applications. This document outlines key biological activities, detailed experimental protocols, and data presentation to facilitate further research and development.

Overview of this compound

This compound is a flavonoid compound that has been identified for its potential hepatoprotective and neuroprotective properties. Preliminary screening has indicated its bioactivity, suggesting the need for more comprehensive studies to elucidate its mechanisms of action and therapeutic potential.

Biological Activities of this compound

Initial studies have focused on two primary areas of biological activity for this compound: hepatoprotection and neuroprotection.

Hepatoprotective Activity

This compound has been observed to exhibit protective effects on liver cells. Quantitative analysis in human liver cancer cells (HepG2) has shown a half-maximal effective concentration (EC50) of over 80 μM.

Neuroprotective Activity

In addition to its effects on liver cells, this compound has demonstrated neuroprotective potential. Studies using mouse hippocampal cells (HT22) have also indicated an EC50 value greater than 80 μM.

Quantitative Data Summary

The following table summarizes the currently available quantitative data on the biological activity of this compound.

| Biological Activity | Cell Line | Parameter | Value |

| Hepatoprotective | HepG2 | EC50 | > 80 μM |

| Neuroprotective | HT22 | EC50 | > 80 μM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the screening of this compound.

Cell Culture

-

HepG2 Cells: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

HT22 Cells: Mouse hippocampal (HT22) cells are cultured in DMEM supplemented with 10% FBS, 2 mM glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Seed HepG2 or HT22 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 μM) and incubate for 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells). The EC50 value is determined from the dose-response curve.[1][2][3][4]

Hepatoprotective Activity Assay

This assay evaluates the ability of this compound to protect liver cells from toxin-induced injury. A common method involves inducing toxicity with a compound like tert-butyl hydroperoxide (t-BHP).

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induce cytotoxicity by adding a toxic agent (e.g., 200 μM t-BHP) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described above.

-

The protective effect is determined by the increased cell viability in this compound-treated groups compared to the toxin-only control.

Neuroprotective Activity Assay

This assay assesses the capacity of this compound to protect neuronal cells from damage, often induced by glutamate, an excitotoxin.

Protocol:

-

Seed HT22 cells in a 96-well plate and allow them to attach for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 5 mM glutamate) and incubate for 24 hours.

-

Measure cell viability using the MTT assay.

-

Neuroprotection is quantified by the percentage of viable cells in the this compound-treated groups relative to the glutamate-treated control group.[5][6][7][8]

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the activities of structurally related compounds like Sanggenol L, the following pathways are potential targets for investigation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Inhibition of this pathway is a common mechanism for the anti-cancer effects of many natural products.

Experimental Workflow for PI3K/Akt/mTOR Pathway Analysis:

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[11][12] Its inhibition is a target for anti-inflammatory drug development.

Logical Relationship of NF-κB Pathway Inhibition:

Conclusion

This compound presents as a promising natural compound with notable hepatoprotective and neuroprotective activities. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further investigate its biological functions and potential as a therapeutic agent. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

References

- 1. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrr.com [ijrr.com]

- 4. esmed.org [esmed.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 7. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. raybiotech.com [raybiotech.com]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Prediction of Sanggenol O Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenol O, a prenylated flavonoid isolated from Morus alba, has demonstrated potential hepatoprotective and neuroprotective activities.[1] However, its precise molecular targets remain largely unelucidated. This technical guide provides a comprehensive overview of a proposed in silico workflow to predict and characterize the protein targets of this compound. By leveraging a multi-step computational approach, researchers can efficiently generate hypotheses for its mechanism of action, paving the way for targeted experimental validation. This document details methodologies for reverse docking, pharmacophore modeling, and molecular docking, and provides example protocols and data presentation formats.

Introduction to this compound and In Silico Target Identification

This compound is a natural product belonging to the flavonoid class, characterized by a prenyl group that can enhance its lipophilicity and interaction with biological membranes and protein targets.[2][3] The identification of protein targets for novel compounds like this compound is a critical and often resource-intensive step in drug discovery. In silico methods offer a time- and cost-effective strategy to navigate the vast proteomic landscape and prioritize potential targets for further investigation.

This guide outlines a systematic, multi-stage in silico approach, beginning with a broad screening for potential targets and progressively narrowing down to specific, high-confidence interactions.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying this compound targets is a sequential process designed to maximize efficiency and confidence in the predicted interactions.

Caption: A three-phase workflow for in silico target prediction of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed workflow.

Phase 1: Target Fishing with Reverse Docking

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.

Protocol: Reverse Docking using ReverseDock Web Server

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem or other chemical databases).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Save the 3D structure in a suitable format, such as MOL2.

-

-

Access ReverseDock Server:

-

Job Submission:

-

Upload the prepared this compound MOL2 file.

-

Select the target protein database. Users can upload up to 100 PDB files or provide a list of UniProt IDs for structures predicted by AlphaFold.[6] For a broad initial screen, a curated library of human proteins with known druggable pockets is recommended.

-

Provide an email address to receive the results.

-

Submit the job for calculation.

-

-

Results Analysis:

-

The server will return a ranked list of protein targets based on the predicted binding affinity (in kcal/mol) from AutoDock Vina.

-

Analyze the top-ranked targets, paying attention to protein families that are overrepresented (e.g., kinases, G-protein coupled receptors).

-

Phase 2: Focused Screening with Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Compilation:

-

Compile a set of at least 5-10 structurally diverse molecules known to be active against the protein families identified in the reverse docking screen (e.g., known protein kinase inhibitors if kinases are highly ranked).

-

Include a set of inactive molecules (decoys) if available to improve the model's specificity.

-

-

Pharmacophore Feature Identification:

-

Utilize pharmacophore modeling software (e.g., LigandScout, MOE, Discovery Studio).

-

The software will align the active compounds and identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[8]

-

-

Model Generation and Validation:

-

Generate a pharmacophore model that represents the shared features of the active compounds.

-

Validate the model by screening the set of known active and inactive compounds. A good model should identify the active molecules while rejecting the inactive ones.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen a database of potential targets (e.g., a specific kinase family).

-

This will identify proteins that have a binding site complementary to the pharmacophore of this compound.

-

Phase 3: Detailed Interaction Analysis with Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific protein target.

Protocol: Molecular Docking using AutoDock Vina

-

Protein and Ligand Preparation:

-

Download the 3D crystal structure of a high-priority target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

-

Prepare the this compound structure by assigning rotatable bonds.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This is typically centered on the known active site or a predicted allosteric site of the target protein.[9]

-

-

Docking Simulation:

-

Analysis of Docking Results:

-

Analyze the output, which includes the binding affinity (in kcal/mol) for each pose.

-

Visualize the lowest energy pose to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

-

Data Presentation

Quantitative data from in silico predictions should be summarized in clear, structured tables for comparative analysis.

Table 1: Illustrative Reverse Docking Results for this compound

| Rank | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Protein Family |

| 1 | Mitogen-activated protein kinase 1 (MEK1) | 1S9J | -9.8 | Kinase |

| 2 | Phosphoinositide 3-kinase (PI3K) | 4JPS | -9.5 | Kinase |

| 3 | Cyclin-dependent kinase 6 (CDK6) | 1XO2 | -9.2 | Kinase |

| 4 | Estrogen Receptor Alpha | 1A52 | -9.1 | Nuclear Receptor |

| 5 | B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.9 | Apoptosis Regulator |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Example IC50 Values of Prenylated Flavonoids Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Xanthohumol | MV-4-11 | Leukemia | 7.45 ± 0.87 | [11] |

| Xanthohumol | Du145 | Prostate Cancer | ~10 | [11] |

| 8-Prenylnaringenin | SW480 | Colorectal Cancer | 3.6 - 7.3 | [12] |

| Sanggenol L | PC-3 | Prostate Cancer | ~20 | [11] |

Note: This data is for related compounds and illustrates how experimental validation data can be presented.

Potential Signaling Pathways of this compound

Based on the known activities of other flavonoids, this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[13] Flavonoids have been shown to act as inhibitors of protein kinases within these pathways.[14][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 7. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Initial Assessment of the Pharmacokinetic Profile of Sanggenol O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenol O, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential hepatoprotective and neuroprotective activities.[1] As with any novel therapeutic candidate, a thorough understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for further development. To date, specific in vivo or in vitro pharmacokinetic data for this compound is not available in the public domain. This technical guide provides an initial assessment framework for researchers. It outlines the essential experimental protocols required to elucidate the pharmacokinetic profile of this compound, presents standardized tables for the systematic collection and presentation of future data, and visualizes key signaling pathways potentially modulated by this class of compounds.

Introduction to this compound and the Importance of Pharmacokinetics

This compound is a member of the prenylated flavonoid family, a class of compounds known for their diverse biological activities.[2][3][4][5] The presence of a prenyl group can significantly influence the lipophilicity and membrane permeability of flavonoids, thereby affecting their bioavailability and overall pharmacokinetic behavior.[3] A comprehensive ADME assessment is fundamental in drug discovery and development. It provides critical insights into a compound's bioavailability, its distribution to target tissues, its metabolic stability and pathways, and its clearance from the body.[6][7] This information is paramount for dose selection, understanding potential drug-drug interactions, and predicting the overall safety and efficacy of a new chemical entity.

Given the lack of specific data for this compound, this guide draws upon established methodologies for the pharmacokinetic characterization of related flavonoids to propose a robust investigational plan.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To establish the pharmacokinetic profile of this compound, a series of in vivo and in vitro studies are recommended.

In Vivo Pharmacokinetic Study in Rodents

A well-controlled study in a rodent model, such as Sprague-Dawley rats, is a standard initial step for in vivo PK assessment.[8][9][10][11]

Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters following intravenous and oral administration, and estimate oral bioavailability.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, with jugular vein cannulation for serial blood sampling.[9]

-

Dosing:

-

Intravenous (IV) Group: Administer this compound (e.g., 5 mg/kg) as a single bolus injection via the tail vein. The vehicle should be a biocompatible solvent such as a mixture of saline, ethanol, and polyethylene glycol.

-

Oral (PO) Group: Administer this compound (e.g., 50 mg/kg) by oral gavage.[10] The compound can be suspended in a vehicle like 0.5% carboxymethylcellulose.

-

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[9]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Quantify the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[12][13][14][15][16]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an initial understanding of the metabolic fate of this compound, particularly its susceptibility to Phase I metabolism by cytochrome P450 enzymes.[17][18][19][20][21][22][23]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human and rat liver microsomes.

Methodology:

-

Materials: Pooled human and rat liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).[17][18]

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[19][24]

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using HPLC-MS/MS.

-

Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]

Analytical Method: HPLC-MS/MS for Quantification

A sensitive and specific analytical method is crucial for accurately measuring the low concentrations of the analyte in biological matrices.

Objective: To develop and validate a robust HPLC-MS/MS method for the quantification of this compound in plasma and microsomal incubates.

Methodology:

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).[12]

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for this compound.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12] The precursor ion (parent this compound) and a specific product ion (fragment) will be monitored.

-

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Presentation: Standardized Tables

The following tables should be used to summarize the quantitative data obtained from the proposed experiments.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |

| Cmax | ng/mL | ||

| Tmax | h | ||

| AUC(0-t) | ng·h/mL | ||

| AUC(0-inf) | ng·h/mL | ||

| t½ | h | ||

| CL | L/h/kg | ||

| Vd | L/kg | ||

| F | % | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: In Vitro Metabolic Stability of this compound

| Species | t½ (min) | CLint (µL/min/mg protein) |

| Rat | ||

| Human |

t½: In vitro half-life; CLint: Intrinsic clearance.

Visualization of Signaling Pathways and Workflows

Based on studies of the related compound Sanggenol L, this compound may potentially modulate key cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB.[25][26]

Conclusion and Future Directions

This technical guide outlines a clear and structured approach for the initial pharmacokinetic assessment of this compound. While direct experimental data is currently lacking, the proposed protocols for in vivo and in vitro studies will generate the necessary data to understand its ADME properties. The provided table templates will ensure standardized data presentation, and the visualized signaling pathways offer a basis for subsequent pharmacodynamic investigations. Successful execution of these studies will be a critical step in advancing this compound from a promising natural product to a potential therapeutic agent. Future work should also focus on metabolite identification and the investigation of potential drug-drug interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigm… [ouci.dntb.gov.ua]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Oral Bioavailability of the Pharmacologically Active Lignin Magnolol via Zr-Based Metal Organic Framework Impregnation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peerj.com [peerj.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. mercell.com [mercell.com]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism of ginger component [6]-shogaol in liver microsomes from mouse, rat, dog, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolism of tanshinol borneol ester in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmaron.com [pharmaron.com]

- 25. researchgate.net [researchgate.net]

- 26. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sanggenol O in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sanggenol O in plant extracts, particularly from Morus alba (White Mulberry) root bark. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and data analysis. The method is suitable for quality control, phytochemical analysis, and pharmacokinetic studies of plant-derived products containing this compound.

Introduction

Experimental Protocol

A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix.

Protocol:

-

Grinding: Dry the plant material (e.g., Morus alba root bark) at 40-50°C and grind it into a fine powder (passing through a 40-mesh sieve).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol (HPLC grade).

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Alternatively, use maceration by shaking the mixture for 2 hours at room temperature.[5]

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.[5]

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[5][6]

The following HPLC conditions are optimized for the separation and quantification of this compound and related prenylated flavonoids.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., Gemini C18, 250 mm x 4.6 mm, 5 µm particle size).[6] |

| Mobile Phase | A: 0.1% Formic Acid in Water (v/v)B: Acetonitrile[6][7] |

| Gradient Elution | 0-10 min: 30-50% B10-25 min: 50-80% B25-30 min: 80-98% BFollowed by a re-equilibration step to initial conditions for 5 minutes.[7] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 40°C[8] |

| Injection Volume | 10 µL |

| Detection Wavelength | 266 nm (based on the UV spectra of structurally similar prenylated flavonoids like Kuwanon G).[6] |

| Standard | A certified reference standard of this compound should be used for calibration. |

Method Validation Summary

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes typical validation parameters for the quantification of similar flavonoids from Morus alba.[6]

Table 2: Summary of Method Validation Parameters (Representative Data)

| Validation Parameter | Typical Acceptance Criteria | Representative Results for Similar Flavonoids[6] |

| Linearity (r²) | r² ≥ 0.999 | 0.9998 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.35 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.07 µg/mL |

| Precision (RSD%) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 0.08–0.70%Interday: 0.06-0.48% |

| Accuracy (Recovery %) | 95 - 105% | 98.40–111.55% |

| Specificity | No interfering peaks at the retention time of the analyte. | The method should demonstrate baseline separation of this compound from other components in the plant extract. |

Data Presentation and Analysis

Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method is confirmed if the correlation coefficient (r²) is ≥ 0.999.

Inject the prepared plant extract sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The content of this compound in the plant material (in mg/g) can be calculated using the following formula:

Content (mg/g) = (C x V) / W

Where:

-

C is the concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.

-

V is the final volume of the extract (mL).

-

W is the weight of the plant material used for extraction (g).

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships in HPLC method development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogres.com [phcogres.com]

Application Note: Structural Elucidation of Sanggenol O Using NMR Spectroscopy

Topic: NMR Spectroscopy for Structural Elucidation of Sanggenol O

Audience: Researchers, scientists, and drug development professionals.

Introduction